molecular formula C16H11N3O2 B607444 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one CAS No. 144335-37-5

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

Cat. No.: B607444
CAS No.: 144335-37-5
M. Wt: 277.283
InChI Key: InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
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Description

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound that combines the structural features of benzimidazole and quinolinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole core. This intermediate is then subjected to cyclization with a suitable quinoline derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the quinolinone hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced benzimidazole or quinolinone derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The biological activity of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one is primarily attributed to its ability to interact with key molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one is unique due to its combined structural features of benzimidazole and quinolinone, which confer a broad spectrum of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for further functionalization and application in different fields.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCWBNCDJZEBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NC4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419932
Record name 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144335-37-5
Record name 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
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3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
Reactant of Route 3
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
Reactant of Route 4
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
Reactant of Route 5
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
Reactant of Route 6
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

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